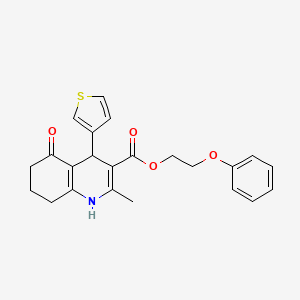![molecular formula C18H17F3N2O2S B5184833 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells, making it a promising candidate for the development of novel cancer therapies.
Mechanism of Action
Studies: Further elucidate the molecular mechanisms underlying the anti-cancer effects of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
5. Development of more selective BMI-1 inhibitors: Develop more selective BMI-1 inhibitors to minimize off-target effects and improve the therapeutic window of these compounds.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its ability to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. However, one limitation of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its lack of selectivity for BMI-1, as this protein is also involved in the self-renewal of normal stem cells. This could potentially lead to off-target effects and limit the therapeutic window of this compound.
Future Directions
1. Combination therapy approaches: Investigate the potential of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Biomarker identification: Identify biomarkers that can predict response to 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide therapy and develop companion diagnostics to guide patient selection.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in cancer patients.
4.
Synthesis Methods
The synthesis of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 2-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(propoxyamino)aniline to yield 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
Scientific Research Applications
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the self-renewal of cancer stem cells and promote the differentiation of these cells into non-tumorigenic cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy approaches.
properties
IUPAC Name |
4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-11-25-13-9-7-12(8-10-13)16(24)23-17(26)22-15-6-4-3-5-14(15)18(19,20)21/h3-10H,2,11H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBDIQEXQVSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

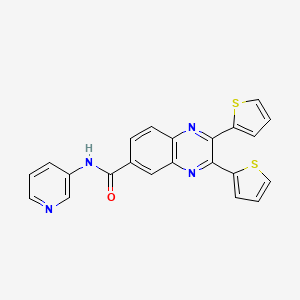

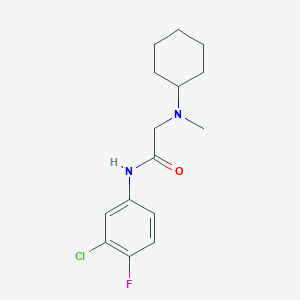
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
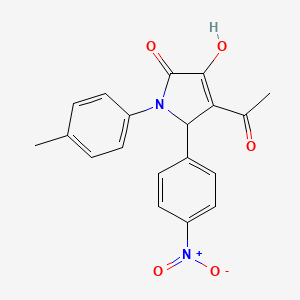
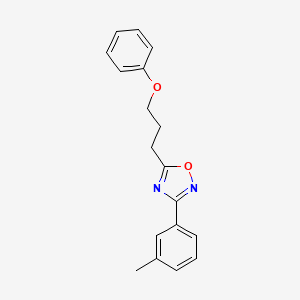

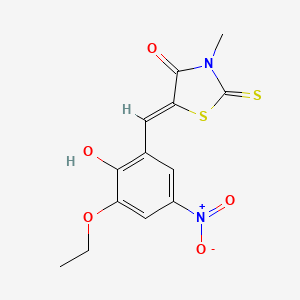
![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride](/img/structure/B5184854.png)
